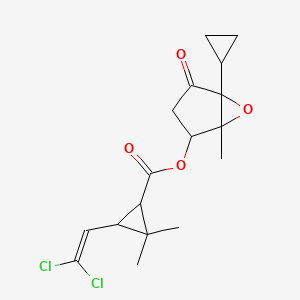![molecular formula C12H20O2 B14425771 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 85739-40-8](/img/structure/B14425771.png)
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic compound characterized by a unique structural framework. This compound is notable for its tert-butyl group attached to the bicyclo[4.1.0]heptane ring system, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of the bicyclic structure in a single step under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to maximize output and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe for studying biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic framework but differ in the size and arrangement of the rings.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has an additional oxygen atom in the ring system, which alters its chemical properties.
Uniqueness
6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific ring structure and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85739-40-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
6-tert-butylbicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2,3)12-7-5-4-6-11(12,8-12)9(13)14/h4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
CGKANXKMSNKKIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12CCCCC1(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


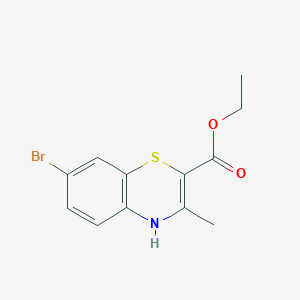
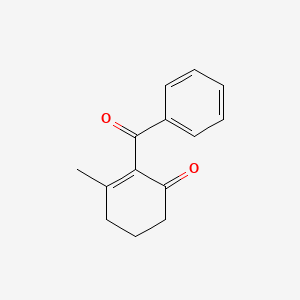
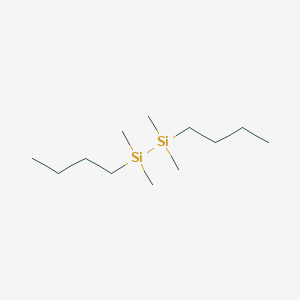
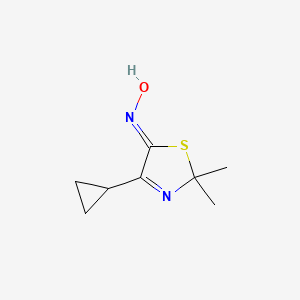

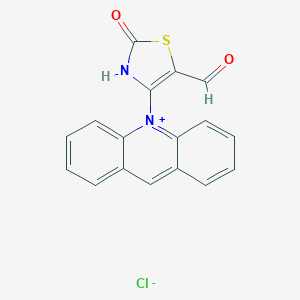
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
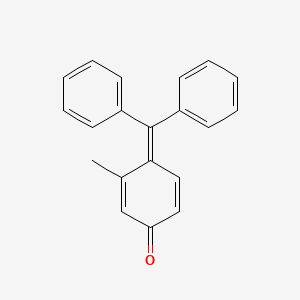
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)

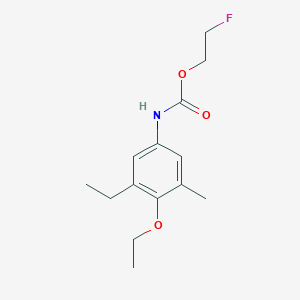
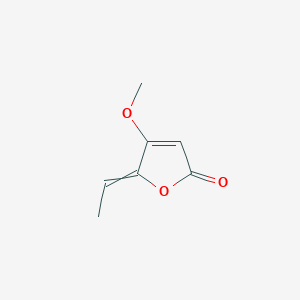
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
